molecular formula C8H12N2O3 B2751150 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1520471-33-3

2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid

Katalognummer B2751150
CAS-Nummer: 1520471-33-3
Molekulargewicht: 184.195
InChI-Schlüssel: HMGFJRIYPNLVKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, also known as CPI-1189, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPI-1189 is a derivative of imidazolidinone, a class of compounds that has been shown to exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, and analgesic effects. In

Wissenschaftliche Forschungsanwendungen

Angiotensin Converting Enzyme Inhibitors

Studies have synthesized and evaluated the angiotensin converting enzyme (ACE) inhibitory activities of derivatives of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid. These compounds have shown potent in vitro ACE inhibitory activities, indicating their potential use in developing treatments for hypertension and cardiovascular diseases (Hayashi et al., 1989).

Synthesis of Imidazolidin-4-one Derivatives

Research has been conducted on the synthesis of 2-iminoimidazolidin-4-one derivatives by cyclization of guanidines with ethyl bromoacetate and other reactants, demonstrating the chemical versatility and potential pharmaceutical applications of these compounds (Shestakov et al., 2007).

Aldose Reductase Inhibitors

Some derivatives of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid have been identified as potent and selective aldose reductase inhibitors, offering promising leads for treating complications of diabetes, such as diabetic neuropathy (Kučerová-Chlupáčová et al., 2020).

Antimicrobial Activities

Derivatives of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid have been synthesized and tested for their antimicrobial activities, demonstrating the potential for these compounds to be developed into new antimicrobial agents (Alhameed et al., 2019).

Photophysical Properties and DFT Study

Novel d-π-A chromophores based on 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid derivatives have been synthesized, characterized, and studied for their photophysical properties. These studies highlight the potential of these compounds in optical and electronic applications, demonstrating their versatility and the broad scope of research applications (Jachak et al., 2021).

Eigenschaften

IUPAC Name

2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c11-7(12)5-9-3-4-10(8(9)13)6-1-2-6/h6H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGFJRIYPNLVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1520471-33-3
Record name 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.